molecular formula C23H20ClN3O2S2 B2594441 N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252824-19-3

N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2594441
CAS No.: 1252824-19-3
M. Wt: 470
InChI Key: MJMQJEGEBRHADK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidine class, a scaffold recognized for its potent kinase inhibitory activity [https://pubmed.ncbi.nlm.nih.gov/29149849/]. This compound is structurally characterized as a 4-oxo-thienopyrimidine derivative and functions as a targeted covalent inhibitor. Its mechanism of action involves the reactive acrylamide group forming a covalent bond with cysteine residues in the ATP-binding pocket of specific receptor tyrosine kinases, leading to sustained and potent inhibition of their enzymatic activity [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01107]. Research indicates this molecule is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), including both wild-type and clinically relevant mutant forms such as the T790M variant which confers resistance to first-generation EGFR inhibitors [https://www.rcsb.org/structure/6PHE]. Its primary research value lies in the study of oncogenic signaling pathways driven by aberrant kinase activity, particularly in non-small cell lung cancer (NSCLC) models. Scientists utilize this compound as a chemical tool to probe the biological consequences of sustained EGFR blockade, to investigate mechanisms of drug resistance, and to evaluate its efficacy in preclinical in vitro and in vivo studies for targeted cancer therapy development [https://clinicaltrials.gov/ct2/show/NCT04277403].

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-14-7-8-17(11-15(14)2)27-22(29)21-19(9-10-30-21)26-23(27)31-13-20(28)25-12-16-5-3-4-6-18(16)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMQJEGEBRHADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl linkage and a chlorobenzyl substituent. Its molecular formula is C21H20ClN3O2SC_{21}H_{20}ClN_3O_2S, and it has a molecular weight of 399.92 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC21H20ClN3O2S
Molecular Weight399.92 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cell signaling pathways such as Glycogen Synthase Kinase 3 beta (GSK-3β) and other kinases associated with cancer progression and neurodegenerative diseases .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a screening of drug libraries on multicellular spheroids indicated that compounds with similar thieno-pyrimidine structures exhibit significant cytotoxicity against various cancer cell lines . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: GSK-3β Inhibition

In a study focusing on GSK-3β inhibition, a related compound demonstrated an IC50 value of 1.6 μM against this target. The treatment resulted in increased phosphorylation levels indicative of GSK-3β inhibition in neuroblastoma cells . This suggests that this compound may exhibit similar inhibitory effects.

Other Biological Activities

Beyond anticancer properties, the compound may also possess anti-inflammatory and neuroprotective activities based on structural similarities with known bioactive compounds. These activities are hypothesized to arise from modulation of inflammatory pathways and protection against oxidative stress.

Summary of Findings

Study Findings
Screening on Multicellular SpheroidsIdentified significant cytotoxicity against cancer cell lines .
GSK-3β Inhibition StudyRelated compounds showed IC50 values around 1.6 μM; increased Ser9 phosphorylation in cells .

Comparative Analysis with Similar Compounds

The biological profile of this compound can be compared to other thieno-pyrimidine derivatives which have shown promising results in preclinical studies for various diseases.

Compound Biological Activity
Thieno-pyrimidine derivative AAnticancer activity via apoptosis induction
Thieno-pyrimidine derivative BGSK-3β inhibition
N-(4-Chlorobenzyl)-N'-(substituted phenyl)ureaAnti-inflammatory properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The thieno[3,2-d]pyrimidinone core is a common feature among analogs, but substitutions at positions 2, 3, and 4 significantly influence physicochemical and biological properties:

  • Position 3 Substitutions: The target compound features a 3,4-dimethylphenyl group, which introduces steric bulk and electron-donating methyl groups. In contrast, compounds like 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide () use a 4-chlorophenyl group, enhancing electron-withdrawing effects.
  • Position 2 Sulfanyl-Acetamide Modifications: The N-(2-chlorobenzyl) group in the target compound differs from the N-(2-trifluoromethylphenyl) group in 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (), where the trifluoromethyl group enhances metabolic stability . N-(4-diethylaminophenyl) () introduces a basic amine, which may improve solubility in acidic environments .

Crystallographic and Conformational Insights

  • Dihedral Angles: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), the pyrimidine and benzene rings form a dihedral angle of 42.25°, stabilized by intramolecular N–H⋯N hydrogen bonds. The target compound’s 3,4-dimethylphenyl group may increase steric hindrance, altering ring planarity and intermolecular interactions . Substituents like 2-chlorobenzyl (target) versus 4-chlorophenyl () influence crystal packing via C–H⋯O/N hydrogen bonds, affecting solubility and melting points .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Substituents (Position 3) Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound 3,4-Dimethylphenyl N-(2-chlorobenzyl) ~500 (estimated) Not reported
2-{[3-(4-Chlorophenyl)-4-oxo-...]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide () 4-Chlorophenyl N-(4-diethylaminophenyl) 512.07 Not reported
N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-...]sulfanyl}acetamide () 3-Ethyl-5,6-dimethyl N-(4-chlorophenyl) 433.93 Not reported
2-[[3-(4-Chlorophenyl)-4-oxo-...]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () 4-Chlorophenyl N-(2-trifluoromethylphenyl) 511.90 Not reported

Q & A

Q. Optimization :

  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

How can X-ray crystallography be employed to resolve the molecular conformation of this compound, and what challenges arise during refinement?

Level : Basic
Answer :

  • Data Collection : Use a Bruker SMART APEXII diffractometer with Mo/Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure Solution : Apply direct methods (SHELXS-97) for phase determination, followed by full-matrix least-squares refinement (SHELXL-2016) .
  • Challenges :
    • Disordered solvent molecules in the lattice require careful modeling (e.g., PART/SADI commands in SHELXL).
    • Weak diffraction due to flexible acetamide side chains may necessitate twin refinement (TWIN/BASF commands) .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Level : Intermediate
Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with 48–72 hr exposure. Include cisplatin as a positive control and DMSO as a vehicle control .
  • Enzyme Inhibition : For kinase or protease targets (e.g., CK1 or elastase), perform fluorometric assays with substrate-specific probes (e.g., AMC-labeled peptides). Validate with known inhibitors (e.g., Tofacitinib for kinases) .
  • Data Interpretation : Calculate IC50 values using nonlinear regression (GraphPad Prism) and confirm dose-response trends with triplicate runs .

How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity?

Level : Advanced
Answer :

  • 3,4-Dimethylphenyl vs. 4-Fluorophenyl :
    • Methyl groups enhance hydrophobic interactions in enzyme binding pockets (e.g., CK1 inhibition) but may reduce solubility .
    • Fluorine substituents improve metabolic stability and membrane permeability via electronegative effects .
  • Chlorobenzyl vs. Methoxybenzyl :
    • Chlorine increases electron-withdrawing effects, stabilizing the acetamide moiety’s conformation. Methoxy groups introduce steric hindrance, potentially reducing binding affinity .

Q. Methodology :

  • Compare IC50 values of analogs in the same assay system.
  • Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energy scores .

How can researchers address contradictions in crystallographic data, such as divergent dihedral angles in similar analogs?

Level : Advanced
Answer :

  • Root Cause Analysis :
    • Compare unit cell parameters (e.g., β angles in monoclinic systems) to identify lattice packing variations .
    • Assess intramolecular hydrogen bonds (e.g., N–H⋯N in pyrimidine rings) that stabilize specific conformations .
  • Resolution :
    • Re-refine data with restraints (DFIX/FLAT) for flexible groups.
    • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions driving conformational differences .

What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?

Level : Advanced
Answer :

  • ADME Prediction :
    • Use SwissADME to estimate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier penetration .
    • Apply ProTox-II for toxicity profiling (e.g., hepatotoxicity risk).
  • Docking Studies :
    • Prepare the protein target (e.g., CXCR3 or elastase) with molecular dynamics (GROMACS) to account for flexibility.
    • Validate docking poses with MM-GBSA free energy calculations (Schrödinger Suite) .

How can polymorphism in this compound be systematically investigated, and what analytical techniques are critical?

Level : Advanced
Answer :

  • Screening :
    • Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile, THF/water) under varying temperatures .
  • Characterization :
    • Use PXRD to identify distinct crystalline forms.
    • Perform DSC to detect thermal events (melting points, exotherms) associated with polymorphic transitions .
  • Stability Testing :
    • Store polymorphs at 40°C/75% RH for 4 weeks and reanalyze via PXRD to assess form conversion .

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